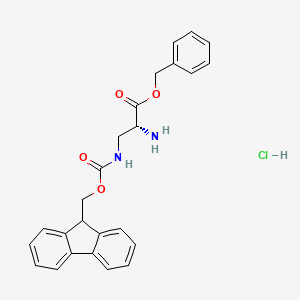

H-D-Dap(Fmoc)-OBzl.HCl

Description

Overview of Non-Canonical Amino Acid Integration into Peptide and Protein Systems

The integration of ncAAs into peptide and protein systems allows for the introduction of novel chemical functionalities, altered structural constraints, and enhanced biological activities. This is often achieved through solid-phase peptide synthesis (SPPS), a technique that enables the stepwise addition of amino acids to a growing peptide chain. The use of ncAAs can confer a range of desirable properties, such as increased resistance to enzymatic degradation, improved receptor binding affinity, and the ability to act as probes for studying protein function. medchemexpress.combioscience.co.uk

Significance of D-Amino Acid Residues in Peptide Structure and Function in Academic Studies

The incorporation of D-amino acids, which are the enantiomers of the naturally occurring L-amino acids, has profound effects on peptide structure and function. Peptides containing D-amino acids often exhibit enhanced stability against proteases, which are enzymes that degrade proteins and peptides. nih.govscispace.compnas.org This increased proteolytic resistance is a critical attribute for the development of peptide-based drugs, as it can prolong their half-life in the body. Furthermore, the introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, leading to altered biological activity. nih.govnih.gov For instance, the strategic placement of a D-amino acid can stabilize a particular secondary structure, such as a β-turn, which may be crucial for receptor recognition. nih.gov

Foundational Role of Orthogonal Protecting Group Strategies in Synthetic Organic Chemistry and Peptide Science

The synthesis of complex peptides, especially those containing ncAAs with multiple reactive functional groups, relies heavily on the concept of orthogonal protecting groups. organic-chemistry.orgresearchgate.netbiosynth.com An orthogonal protecting group strategy involves the use of multiple protecting groups that can be removed under different, specific conditions without affecting the others. organic-chemistry.orgbiosynth.com This allows for the selective modification of different parts of a molecule in a controlled manner. In peptide synthesis, the most common orthogonal protecting group combination is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and acid-labile groups like tert-butoxycarbonyl (Boc) for the side chains. biosynth.com This strategy is fundamental to the successful synthesis of peptides with precisely defined sequences and modifications. researchgate.net

The compound H-D-Dap(Fmoc)-OBzl.HCl is a prime example of a building block designed for use in orthogonal synthetic strategies. It possesses three key features that make it a valuable reagent in peptide chemistry: a D-amino acid backbone, an Fmoc-protected α-amino group, and a benzyl (B1604629) (Bzl) ester-protected carboxyl group. The hydrochloride salt form enhances its stability and handling.

| Property | Value |

| Chemical Formula | C25H25ClN2O4 |

| Molecular Weight | 452.93 g/mol |

| CAS Number | 2044711-00-2 |

The Fmoc group provides temporary protection of the α-amino group and can be readily removed with a mild base, typically piperidine (B6355638), allowing for the elongation of the peptide chain. The benzyl ester protects the C-terminus and is stable to the basic conditions used for Fmoc removal, but can be cleaved under different conditions, such as hydrogenolysis. This orthogonal protection scheme allows for the selective deprotection and modification of the different functional groups within the D-diaminopropionic acid residue.

While direct research findings on the specific use of this compound are not extensively documented in publicly available literature, the utility of its close analog, Fmoc-D-Dap(Boc)-OH, provides significant insight into its potential applications. Fmoc-D-Dap(Boc)-OH has been successfully employed in the synthesis of various bioactive peptides.

For example, it has been used as a synthetic surrogate for lysine (B10760008) in structure-activity relationship (SAR) studies to probe the importance of the side-chain length and basicity for biological activity. peptide.com Furthermore, this building block has been instrumental in the preparation of cyclic peptides, where the diaminopropionic acid residue can act as a scaffold to introduce conformational constraints. peptide.com Such constrained peptides often exhibit enhanced receptor selectivity and metabolic stability.

Another significant application of orthogonally protected Dap derivatives is in the synthesis of peptide-based diagnostics. For instance, Fmoc-D-Dap(Boc)-OH is used to synthesize DOTA-modified peptides. medchemexpress.combioscience.co.uk DOTA (dodecane-1,4,7,10-tetraacetic acid) is a chelating agent that can bind to radioactive metal ions, and the resulting radiolabeled peptides are used in cancer imaging and therapy. medchemexpress.combioscience.co.uk

The principles demonstrated by the use of Fmoc-D-Dap(Boc)-OH are directly applicable to this compound. The benzyl ester in place of the free carboxylic acid offers an additional layer of synthetic flexibility, particularly in solution-phase peptide synthesis or for the synthesis of peptide fragments that will be subsequently coupled together.

The incorporation of D-diaminopropionic acid, facilitated by building blocks like this compound, allows for the creation of peptides with tailored properties. The D-configuration enhances proteolytic stability, a critical factor for therapeutic peptides. The two amino groups of the Dap residue can be differentially functionalized using orthogonal protecting groups, enabling the synthesis of branched or cyclic peptides with unique three-dimensional structures. These structural modifications can lead to peptides with improved affinity and selectivity for their biological targets.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H25ClN2O4 |

|---|---|

Molecular Weight |

452.9 g/mol |

IUPAC Name |

benzyl (2R)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride |

InChI |

InChI=1S/C25H24N2O4.ClH/c26-23(24(28)30-15-17-8-2-1-3-9-17)14-27-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22;/h1-13,22-23H,14-16,26H2,(H,27,29);1H/t23-;/m1./s1 |

InChI Key |

SAAJUGCFIOSQTI-GNAFDRTKSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for H D Dap Fmoc Obzl.hcl and Advanced Analogues

Stereoselective Synthetic Pathways to D-2,3-Diaminopropionic Acid Scaffolds

The stereoselective synthesis of the D-2,3-diaminopropionic acid (D-Dap) scaffold is fundamental to obtaining the desired stereoisomer of the final product. D-Dap is a non-proteinogenic amino acid that serves as a precursor for various bioactive molecules, including antibiotics and siderophores. researchgate.netnih.gov

One common and efficient strategy for preparing orthogonally protected D-Dap starts from commercially available N-α-Boc-D-Asp(OBn)-OH. This method utilizes a Curtius rearrangement to introduce the β-nitrogen. acs.org A key aspect of this pathway is the proper protection of the α-nitrogen, which is essential for the success of the rearrangement. acs.org

Another synthetic approach involves the use of chiral auxiliaries to direct the stereochemistry of the molecule. For instance, conjugate addition of lithium dibenzylamide to an (S)-N³-acryloyl-4-isopropyl-5,5-dimethyloxazolidin-2-one derivative, followed by alkylation, can yield (S)-2-alkyl-3-aminopropanoic acids with high enantiomeric excess after deprotection. st-andrews.ac.uk A complementary pathway allows for the synthesis of the (R)-enantiomer. st-andrews.ac.uknih.gov

Researchers have also developed synthetic strategies starting from D-serine. A method for preparing orthogonally protected methyl esters of L-2,3-diaminopropanoic acid (L-Dap) involves the reductive amination of an aldehyde derived from Nα-Fmoc-O-tert-butyl-D-serine. nih.gov This approach highlights the versatility of starting materials in achieving the desired stereochemistry.

A practical and efficient synthesis of orthogonally protected Fmoc-Dap has been described starting from Fmoc-Asp. tandfonline.comresearchgate.net This strategy involves the formation of Fmoc-Asp-5-oxazolidinone acid, conversion to an acyl azide (B81097), followed by a Curtius rearrangement and hydrolysis of the oxazolidinone group. tandfonline.comresearchgate.net

These diverse stereoselective pathways provide chemists with multiple options to access the crucial D-2,3-diaminopropionic acid scaffold with high optical purity, a prerequisite for the synthesis of H-D-Dap(Fmoc)-OBzl.HCl.

Chemoselective Installation of N-alpha-Fluorenylmethyloxycarbonyl (Fmoc) and Carboxylic Acid Benzyl (B1604629) Ester (OBzl) Protecting Groups

The chemoselective introduction of the N-alpha-Fluorenylmethyloxycarbonyl (Fmoc) and the carboxylic acid benzyl ester (OBzl) protecting groups is a critical step in the synthesis of this compound. This ensures that the distinct functional groups of the diaminopropionic acid scaffold can be selectively deprotected during solid-phase peptide synthesis.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function of amino acids in SPPS. google.comchempep.com Its popularity stems from its base-lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups. chempep.com

Several methods are available for the introduction of the Fmoc group. A common procedure involves the reaction of the amino acid with Fmoc chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide (Fmoc-OSu) under basic conditions, such as in the presence of sodium carbonate in an aqueous dioxane solution. chempep.com Another approach utilizes stable Fmoc-benzotriazoles, which react with amino acids in the presence of triethylamine (B128534) to afford Fmoc-protected amino acids in high yields and free of di- and tripeptide impurities. organic-chemistry.org

An efficient and environmentally friendly method for the N-Fmoc protection of amines and amino acids has been developed using aqueous media. rsc.org This procedure involves reacting the amino acid with Fmoc chloride in a water-ethanol mixture at 60°C. rsc.org

The chemoselectivity of Fmoc protection can be modulated. For instance, a method for the chemoselective deprotection of either the N-Fmoc or the methyl ester group from N-Fmoc-α-amino acid and peptide methyl esters has been developed by adjusting the molar ratio of AlCl₃ and N,N-dimethylaniline. thieme-connect.com This highlights the fine-tuning possible in protection and deprotection strategies.

| Reagent | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Fmoc-Cl | Sodium carbonate in aqueous dioxane | Widely used and effective | chempep.com |

| Fmoc-OSu | Sodium carbonate in aqueous dioxane | Good reactivity and yield | chempep.com |

| Fmoc-benzotriazoles | Triethylamine | High yields, free of peptide impurities | organic-chemistry.org |

| Fmoc-Cl | Water:ethanol (3:1) at 60°C | Environmentally friendly (aqueous media) | rsc.org |

The benzyl ester (OBzl) is a common protecting group for the carboxylic acid functionality in amino acids. It is typically stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions or by hydrogenolysis.

The Fischer-Speier esterification is a classical and straightforward method for preparing amino acid benzyl esters. researchgate.netresearchgate.net This reaction involves treating the amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, often in a solvent that allows for the azeotropic removal of water to drive the reaction to completion. researchgate.netresearchgate.netunimi.it Historically, hazardous solvents like benzene (B151609) or carbon tetrachloride were used. researchgate.netunimi.it However, greener alternatives like cyclohexane (B81311) have been successfully employed. unimi.it For "problematic" amino acids, more polar green ethers such as cyclopentyl methyl ether (CPME), tert-amyl methyl ether (TAME), and 2-methyltetrahydrofuran (B130290) (Me-THF) have proven effective. nih.gov

A patented method describes the production of optically pure amino acid benzyl esters by reacting an optically active amino acid with a benzyl alcohol derivative in the presence of an acid catalyst and a hydrazine (B178648) compound, preferably in the absence of oxygen. google.com This method aims to produce high-purity esters with simple operations. google.com

The stability of the benzyl ester is crucial during the subsequent synthetic steps. It must remain intact during the N-α-Fmoc protection and any other manipulations before its intended removal during the final deprotection of the synthesized peptide.

| Solvent | Advantages | Disadvantages/Considerations | Reference |

|---|---|---|---|

| Benzene, Carbon Tetrachloride | Effective for azeotropic water removal | Highly hazardous | researchgate.netunimi.it |

| Toluene | Effective for azeotropic water removal | Can cause racemization due to high boiling point | researchgate.net |

| Cyclohexane | Safer alternative to hazardous solvents | May not be efficient for all amino acids | unimi.it |

| CPME, TAME, Me-THF | "Green" ethers, effective for problematic amino acids | More specialized solvents | nih.gov |

Preparation of Orthogonally Protected Diaminopropionic Acid Derivatives for Multi-Functionalization

The synthesis of orthogonally protected diaminopropionic acid derivatives is essential for their use as versatile building blocks in the construction of complex peptides and other molecules. Orthogonal protection allows for the selective deprotection and functionalization of the different amino and carboxyl groups within the molecule.

A practical and efficient synthesis of orthogonally protected Fmoc-Dap(Boc/Z/Alloc)-OH has been achieved starting from Fmoc-Asp. tandfonline.com This method involves a Curtius rearrangement and allows for the introduction of various protecting groups such as Boc, Z (Cbz), or Alloc on the β-amino group, which are orthogonal to the base-labile Fmoc group on the α-amino group. tandfonline.com

Another strategy for creating orthogonally protected Dap derivatives involves starting with a pre-protected amino acid and modifying it. For example, an efficient synthesis of N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid starts from commercially available N(α)-Boc-Asp(OBn)-OH. acs.orgresearchgate.net

The use of solid-phase synthesis techniques has also been explored for the preparation of orthogonally protected cationic amino acid building blocks. nih.gov A versatile solid-phase protocol can lead to selectively protected amino alcohol intermediates, which are then oxidized to yield the desired di- or polycationic amino acid building blocks with an Fmoc/Boc protection scheme. nih.gov

These methods provide access to a range of orthogonally protected diaminopropionic acid derivatives, enabling their use in creating branched peptides, cyclic peptides, and peptides with various side-chain modifications. sigmaaldrich.com

Research on Purification and Isolation Techniques for Protected Amino Acid Building Blocks

The purification and isolation of protected amino acid building blocks like this compound are crucial for ensuring the quality and success of peptide synthesis. The final product must be free of impurities that could interfere with the coupling reactions or lead to the incorporation of incorrect amino acids.

Common purification techniques for protected amino acids include recrystallization, precipitation, and chromatography. The choice of method depends on the physical and chemical properties of the target compound and the nature of the impurities.

For example, in the Fischer-Speier esterification to produce amino acid benzyl esters, the product is often precipitated as a p-toluenesulfonate salt by adding a solvent like diethyl ether or ethyl acetate. unimi.it This allows for the isolation of a crystalline and stable salt.

After the synthesis of a protected peptide on a solid support, the cleavage and deprotection step is critical. thermofisher.com This is typically achieved by treating the peptidyl-resin with a cleavage cocktail, most commonly based on trifluoroacetic acid (TFA). thermofisher.comsigmaaldrich.com The composition of the cocktail, including the use of scavengers, is tailored to the amino acid composition of the peptide to prevent side reactions. thermofisher.com

Following cleavage from the resin, the peptide is typically precipitated with a solvent like cold diethyl ether, isolated by filtration or centrifugation, and then purified by techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). thermofisher.com

For N-Fmoc protected amino acids synthesized in aqueous media, the purification involves acidification followed by extraction with an organic solvent. rsc.org The enantiomeric purity of the final product is often determined by chiral HPLC analysis. rsc.org

These rigorous purification and isolation protocols are essential to obtain protected amino acid building blocks of high chemical and optical purity, which are prerequisites for their successful application in peptide synthesis.

Advanced Applications in Peptide Synthesis and Chemical Ligation Strategies

Integration of H-D-Dap(Fmoc)-OBzl.HCl in Solid Phase Peptide Synthesis (SPPS) Methodologies

Solid Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the stepwise assembly of amino acids on an insoluble resin support. chempep.com The integration of non-standard amino acids like 2,3-diaminopropionic acid (Dap) requires careful consideration of the synthetic strategy, particularly within the widely used Fmoc/tBu chemical framework.

The fundamental mechanism of Fmoc-SPPS involves two key steps repeated in each cycle: the deprotection of the temporary Nα-Fmoc group and the coupling of the next Fmoc-protected amino acid. luxembourg-bio.comiris-biotech.de The Nα-Fmoc group is typically removed with a basic solution, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). luxembourg-bio.com This exposes a free amine on the resin-bound peptide chain, which then acts as a nucleophile.

Common classes of coupling reagents include carbodiimides (like N,N'-diisopropylcarbodiimide, DIC), phosphonium (B103445) salts (such as Benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate, PyBOP), and aminium/uronium salts (for example, HBTU and HATU). luxembourg-bio.com The choice of reagent can significantly impact reaction kinetics and the suppression of side reactions. For instance, the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure® can improve coupling efficiency and reduce the risk of racemization. peptide.com Optimization studies often focus on variables such as reagent equivalents, reaction time, and temperature to maximize the yield of the desired peptide.

| Coupling Reagent Class | Examples | Mechanism of Action | Key Considerations for Optimization |

|---|---|---|---|

| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide) | Forms a reactive O-acylisourea intermediate. Often used with additives like HOBt or Oxyma to form a less reactive, more selective active ester. | Additive choice is crucial for suppressing racemization. Reaction temperature should be controlled. |

| Phosphonium Salts | PyBOP, PyAOP | Reacts with the amino acid's carboxyl group to form a reactive phosphonium ester. | Generally provides high coupling efficiency but can be more expensive. Byproducts can sometimes be difficult to remove. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms an active ester (typically with HOBt or HOAt moiety) that readily reacts with the free amine. | Highly efficient and fast-acting. HATU is particularly effective for sterically hindered couplings. Potential for racemization must be managed. nih.gov |

Maintaining the stereochemical integrity of each amino acid residue is paramount in peptide synthesis. Epimerization, the change in configuration at a chiral center, can occur at the α-carbon of the activated amino acid during the coupling step. nih.gov This leads to the formation of diastereomeric impurities that are often co-elute with the target peptide during purification.

The mechanism of racemization typically involves the formation of a 5(4H)-oxazolone (azlactone) intermediate from the activated amino acid. nih.gov The acidity of the α-proton in this intermediate is increased, allowing for its removal by a base, which leads to a loss of stereochemistry. Certain amino acids, such as histidine and cysteine, are particularly susceptible to this process. peptide.comnih.gov

While diaminopropionic acid is not among the most prone residues to racemization, the risk is never zero and is highly dependent on the reaction conditions. nih.gov Several strategies are employed to mitigate this risk:

Choice of Coupling Reagent: Uronium/aminium reagents, especially when used with a strong base like N,N-diisopropylethylamine (DIEA) and long pre-activation times, can increase the rate of racemization. nih.gov The use of carbodiimides like DIC in the presence of an additive such as Oxyma is often considered a milder alternative that minimizes epimerization. nih.gov

Minimizing Pre-activation Time: The duration between the activation of the amino acid and its introduction to the resin-bound amine should be kept to a minimum. The longer the activated species exists in solution, the greater the opportunity for oxazolone (B7731731) formation and subsequent racemization. nih.gov

Base Selection: The choice and amount of base used during the coupling reaction can influence the extent of racemization. Using a weaker base or stoichiometric amounts can be beneficial.

| Factor Promoting Epimerization | Mitigation Strategy | Rationale |

|---|---|---|

| Prolonged pre-activation of the amino acid | Use in situ activation or minimize the time between activation and coupling. | Reduces the lifetime of the highly reactive, racemization-prone activated intermediate. nih.gov |

| Use of highly efficient but aggressive coupling reagents (e.g., HATU with excess base) | Select milder coupling systems like DIC/Oxyma or DIC/HOBt. | These systems form active esters that are sufficiently reactive for coupling but less prone to forming oxazolone intermediates. nih.gov |

| Excess tertiary base (e.g., DIEA) | Use a less hindered base like 2,4,6-collidine or reduce the amount of base to the stoichiometric minimum. | Reduces the concentration of free base available to abstract the α-proton from the oxazolone intermediate. |

| Elevated reaction temperatures | Perform coupling reactions at room temperature or below. | Lowers the overall reaction rate, including the rate of the epimerization side reaction. |

The choice of solid support and the chemical linker that attaches the peptide chain to it is a critical decision in SPPS design. biosynth.com The linker must be stable to the repeated cycles of Fmoc deprotection (basic conditions) but cleavable under specific conditions at the end of the synthesis. semanticscholar.org

For syntheses incorporating a Dap derivative, compatibility with standard Fmoc-SPPS resins and linkers is generally high. The choice depends on the desired C-terminal functionality of the final peptide.

Polystyrene-based Resins: These are the most common supports, offering good mechanical stability and compatibility with a wide range of organic solvents. chempep.com

Polyethylene (B3416737) Glycol (PEG) Grafted Resins: Resins like TentaGel provide a more polar environment, which can improve solvation of the growing peptide chain and help overcome aggregation issues, particularly for longer or more hydrophobic sequences. chempep.com

The linker determines the conditions for the final cleavage from the resin.

Wang Resin: This is a p-alkoxybenzyl alcohol-based linker widely used for synthesizing peptides with a C-terminal carboxylic acid. peptide.com Cleavage is typically achieved with strong acid, such as 95% trifluoroacetic acid (TFA).

2-Chlorotrityl Chloride (2-CTC) Resin: This linker is highly acid-labile. It allows for the loading of the first amino acid without pre-activation, thus avoiding racemization of the C-terminal residue. sigmaaldrich.com Peptides can be cleaved under very mild acidic conditions, which allows for the synthesis of fully protected peptide fragments that can be used in subsequent convergent synthesis strategies. peptide.com This is particularly advantageous for preventing side reactions like diketopiperazine formation, which can occur with dipeptides containing proline or glycine. sigmaaldrich.com

| Resin/Linker Type | Typical Cleavage Condition | Resulting C-Terminus | Advantages and Compatibility Notes |

|---|---|---|---|

| Wang Resin | High concentration of TFA (e.g., 95%) | Carboxylic Acid | Standard choice for Fmoc-SPPS; good stability and performance for many sequences. peptide.com |

| 2-Chlorotrityl Chloride Resin | Mild acid (e.g., 1-5% TFA in DCM or acetic acid mixtures) | Carboxylic Acid (Protected) | Ideal for creating protected peptide fragments. Suppresses C-terminal racemization during loading and minimizes diketopiperazine formation. sigmaaldrich.com |

| Rink Amide Resin | High concentration of TFA (e.g., 95%) | Amide | Used when the desired product is a C-terminal peptide amide. Compatible with standard Fmoc protocols. |

Solution Phase Peptide Synthesis Approaches Utilizing Protected Amino Acids

Before the dominance of SPPS, peptide synthesis was performed entirely in solution. While less common now for long peptides, solution-phase synthesis remains a powerful tool, especially for the large-scale production of shorter peptides and for the synthesis of peptide fragments for convergent approaches. nii.ac.jp

This compound is well-suited for solution-phase synthesis. In this molecule, the α-amino group is free for coupling, the side-chain β-amino group is protected by the base-labile Fmoc group, and the C-terminal carboxylic acid is protected as a benzyl (B1604629) ester (OBzl). The OBzl group is stable to the basic conditions used for Fmoc removal but can be cleaved under reductive conditions (e.g., hydrogenolysis). This orthogonality allows for selective deprotection and chain elongation. A typical solution-phase fragment condensation might involve coupling the free α-amine of this compound to the activated C-terminus of another protected amino acid or peptide segment.

Utilization in Convergent Chemical Protein Synthesis and Fragment Ligation Techniques

The synthesis of large proteins (>50 amino acids) is often beyond the practical limits of stepwise SPPS due to accumulating inefficiencies. nih.gov Convergent chemical protein synthesis addresses this by preparing smaller, protected peptide fragments (often via SPPS) and then chemically joining them together in a process called ligation. researchgate.net

The most prominent fragment ligation technique is Native Chemical Ligation (NCL). nih.gov The classic NCL reaction involves the chemoselective joining of two unprotected peptide fragments. One fragment must possess a C-terminal thioester, and the other must have an N-terminal cysteine residue. nih.govwikipedia.org The reaction proceeds in aqueous solution at neutral pH, ultimately forming a native peptide bond at the ligation site. scispace.com

A residue derived from this compound does not directly participate in the canonical NCL mechanism, as it is not a cysteine and is not typically converted into a C-terminal thioester. However, the unique functionality of the Dap residue (a side-chain primary amine) makes it a point of interest for alternative or modified ligation strategies. Key considerations include:

Orthogonal Ligation Point: The side-chain amine of a Dap residue, once deprotected, can serve as a nucleophilic handle. While not suitable for NCL, it can be targeted in other chemoselective ligation reactions that form non-native linkages or in strategies that aim to form an amide bond through different chemical means.

Cysteine Surrogates: Significant research has been devoted to expanding the scope of NCL beyond cysteine residues. This often involves using amino acids functionalized with thiols that can mimic the reactivity of cysteine. While Dap itself is not a direct surrogate, it can be chemically modified to incorporate functionalities that enable participation in NCL-like reactions.

Post-Ligation Modification: In some strategies, a ligation-mediating residue is chemically altered after the peptide bond is formed. For example, a cysteine residue used for NCL can be desulfurized to yield an alanine (B10760859) residue, effectively enabling ligation at an alanine site. raineslab.com The chemical versatility of the Dap side chain could potentially be exploited in similar post-ligation modification schemes to achieve specific desired structures.

Development of Novel Chemoselective Ligation Reactions with Diaminopropionic Acid Derivatives

Chemoselective ligation refers to the coupling of two unprotected peptide fragments in an aqueous solution, a cornerstone technique for the total chemical synthesis of proteins. nih.govnih.gov While Native Chemical Ligation (NCL) between a C-terminal thioester and an N-terminal cysteine is the most established method, the unique side-chain amine of diaminopropionic acid (Dap) offers a platform for developing novel, orthogonal ligation strategies. nih.govgoogle.comnih.gov Research has shown that Dap is a highly effective participant in peptide ligation reactions, unlike other diamino acids such as ornithine, which are prone to undesirable intramolecular cyclization that can halt peptide synthesis. nih.gov

The side-chain amine of a Dap residue incorporated into a peptide can be used as a versatile "ligation hub." It can be derivatized into a unique reactive moiety that is orthogonal to all other functional groups within the peptide. This enables the development of highly specific ligation reactions.

One of the most innovative strategies involves imidazopyridinium (IP+)-mediated ligation. In this approach, a Dap residue provides a side-chain primary amine, which undergoes an intramolecular, chemoselective reaction with a 2-formyl- or 2-keto-pyridine group installed elsewhere in the peptide sequence. This reaction forms a highly stable, heterocyclic imidazopyridinium (IP+) linkage, effectively creating a novel type of macrocycle through an intramolecular ligation event. nih.gov

Furthermore, the Dap side chain is an ideal starting point for creating other unique reactive handles for established ligation chemistries. For example, the primary amine can be chemically converted into an aminooxy or hydrazine (B178648) group. These functionalized peptides can then participate in highly efficient and chemoselective oxime or hydrazone ligations with another peptide fragment bearing an aldehyde or ketone group. nih.govuniv-grenoble-alpes.fr Similarly, the Dap side chain could be modified to feature a hydroxylamine, making it a viable partner for α-ketoacid-hydroxylamine (KAHA) ligation, a powerful method for coupling peptide segments, particularly those prone to aggregation. acs.org These approaches expand the toolbox of peptide chemists, allowing for the assembly of complex proteins and peptide conjugates with high precision.

| Ligation Strategy | Reactive Partners | Resulting Linkage | Key Features |

|---|---|---|---|

| Imidazopyridinium (IP+) Ligation | Dap side-chain amine + 2-Formylpyridine | Imidazopyridinium cation | Forms a stable heterocyclic ring; useful for macrocyclization. nih.gov |

| Oxime Ligation | Dap side-chain converted to Aminooxy + Aldehyde/Ketone | Oxime bond | Highly chemoselective and orthogonal to other functional groups. univ-grenoble-alpes.fr |

| Hydrazone Ligation | Dap side-chain converted to Hydrazine + Aldehyde/Ketone | Hydrazone bond | Forms dynamic covalent bonds useful in templated synthesis. nih.gov |

| α-Ketoacid-Hydroxylamine (KAHA) Ligation | Dap side-chain converted to Hydroxylamine + α-Ketoacid | Native amide bond | Effective for challenging sequences; can form native peptide bonds. acs.org |

Research into the Incorporation of D-Dap Derivatives into Cyclic Peptides and Peptide Macrocycles

Cyclic peptides are a prominent class of molecules in drug discovery, largely because cyclization confers enhanced metabolic stability, increased receptor affinity, and reduced conformational flexibility compared to their linear counterparts. peptide.com Diaminopropionic acid derivatives are fundamental architectural elements in the synthesis of these structures. The side-chain amine of Dap provides a convenient anchor point for intramolecular cyclization, enabling various structural motifs, including side-chain-to-side-chain, terminus-to-side-chain, and side-chain-to-tail lactam bridges. peptide.comnih.gov

The success of these synthetic strategies hinges on the use of an orthogonal protection scheme, which allows for the selective deprotection and reaction of specific functional groups without affecting others. The compound this compound is a textbook example of a building block designed for this purpose. The Fmoc group protecting the side-chain (β) amine is labile to basic conditions (e.g., piperidine), while the benzyl ester protecting the C-terminus is typically cleaved via hydrogenolysis. This orthogonality is critical for complex syntheses, such as on-resin cyclization. nih.gov For instance, a linear peptide can be assembled on a solid support, after which the Fmoc group on a D-Dap side chain is selectively removed. The now-free side-chain amine can react with a deprotected carboxylic acid side chain from another residue (e.g., aspartic acid or glutamic acid) to form a cyclic peptide that remains attached to the resin. nih.govresearchgate.net

The stereochemistry of the building block is also of paramount importance. The incorporation of a D-amino acid, such as D-Dap, into a peptide sequence is a well-established strategy to induce the formation of specific secondary structures, like β-turns. nih.gov This pre-organization of the linear peptide into a "turn-like" conformation can significantly facilitate the subsequent cyclization step by bringing the reactive ends into proximity, often leading to higher yields and favoring the formation of a specific, desired macrocyclic conformation.

A robust strategy for synthesizing cyclic peptide scaffolds has been developed utilizing this principle. In one example, a peptide containing both a Dap residue with its side chain protected by a Boc group and an aspartic acid residue with its side chain protected by a phenyl isopropyl (Opp) group was synthesized. nih.gov The selective, sequential removal of these orthogonal protecting groups allowed for a directed, on-resin cyclization to form a defined lactam bridge between the two side chains, demonstrating the precise control afforded by these specialized amino acid derivatives. nih.gov

| Cyclization Type | Key Residues for Cyclization | Example Orthogonal Protecting Groups | General Cyclization Conditions |

|---|---|---|---|

| Side-chain-to-Side-chain | D-Dap and L-Aspartic Acid | Dap(Fmoc) and Asp(OAll) | On-resin selective deprotection followed by amide coupling (e.g., HATU). |

| Side-chain-to-Side-chain | D-Dap and L-Glutamic Acid | Dap(Boc) and Glu(OBzl) | Selective acid/base deprotection followed by solution-phase cyclization. nih.gov |

| Head-to-Side-chain | N-terminal residue and D-Dap | N-terminal Fmoc and Dap(Dde) | On-resin deprotection of side chain and N-terminus, followed by amide coupling. |

| Side-chain-to-Tail | D-Dap and C-terminal residue | Dap(Mtt) and C-terminal attached to resin | On-resin deprotection of side chain, cleavage of peptide from resin, then solution-phase cyclization. |

Design and Engineering of Functionalized Peptide Systems Via H D Dap Fmoc Obzl.hcl Derived Building Blocks

Site-Specific Modification and Bioconjugation Strategies for Peptide Research

The presence of the β-amino group in the diaminopropionic acid (Dap) residue is a key feature for site-specific modifications. After incorporation into a peptide sequence and selective deprotection, this side-chain amine provides a nucleophilic handle for attaching various chemical moieties without interfering with the peptide backbone.

The transformation of the β-amino group of the Dap residue into an azide (B81097) (N₃) group is a pivotal strategy for enabling copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". qyaobio.com This reaction is highly efficient, selective, and biocompatible, making it ideal for various applications in chemical biology. nih.govcreative-peptides.com

The process typically involves the incorporation of the Fmoc-D-Dap(Mtt)-OH building block into the peptide sequence during SPPS. The Mtt (4-methyltrityl) group is an acid-labile protecting group for the side-chain amine that can be removed orthogonally to the Fmoc and other protecting groups. Following Mtt removal, the exposed amine can be reacted with an azide-transfer reagent, such as imidazole-1-sulfonyl azide, to yield the azido-functionalized peptide.

This azido-peptide can then be "clicked" with alkyne-containing molecules, including fluorescent dyes, quenchers, polyethylene (B3416737) glycol (PEG) chains, or other biomolecules, to create complex bioconjugates. qyaobio.combachem.com The resulting triazole linkage is stable to enzymatic degradation, hydrolysis, and oxidation. bachem.com This methodology has been extensively used for:

Biomolecule Labeling: Attaching fluorescent probes for imaging and tracking peptides in biological systems. qyaobio.com

Peptide Cyclization: Creating structurally constrained cyclic peptides with enhanced stability and bioactivity. nih.govbachem.com

Synthesis of Peptidomimetics: Using the triazole ring as a surrogate for the amide bond to improve metabolic stability. nih.govsemanticscholar.org

| Application | Description | Key Advantage | Reference Finding |

|---|---|---|---|

| Bioconjugation | Covalent linking of peptides to other molecules (e.g., dyes, drugs, polymers) via a stable triazole bridge. | High selectivity and efficiency under mild, biocompatible conditions. | Click chemistry enables the attachment of synthetic molecules to biological targets for therapeutic or diagnostic purposes. bachem.com |

| Peptide Ligation & Cyclization | Joining peptide fragments or forming cyclic peptides to enhance structural stability and biological activity. | The triazole linkage can mimic peptide bonds and build secondary structures. nih.gov | Click-mediated macrocyclization can produce complex peptide structures that are otherwise difficult to obtain. bachem.com |

| Radiolabeling | Introduction of radioactive isotopes for imaging applications in medical diagnostics. | Simple and efficient reaction for incorporating imaging agents. | The broad application of click reactions includes ligation, cyclization, bio-conjugation, and radiolabeling. qyaobio.com |

Beyond azido-functionalization, the side-chain amine of Dap can be modified to introduce a variety of other chemical handles for post-synthetic derivatization. These handles provide versatile anchor points for attaching specific labels, cross-linkers, or other functional groups after the peptide has been synthesized and purified. acs.orglsu.edu

The strategy involves using an orthogonally protected Dap derivative during SPPS. After selective deprotection of the side chain, the primary amine can be reacted with various electrophilic reagents. This allows for the introduction of functionalities that might not be compatible with the conditions of peptide synthesis.

Commonly introduced chemical handles and their applications include:

Biotin (B1667282): For high-affinity binding to streptavidin, used in purification, immobilization, and detection assays.

Fluorescent Dyes: Groups like fluorescein, rhodamine, or cyanine (B1664457) dyes are attached for fluorescence microscopy, flow cytometry, and FRET (Förster Resonance Energy Transfer) studies. sigmaaldrich.comsb-peptide.com

Chelating Agents: Such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), for chelating metal ions used in imaging (MRI, PET) or as therapeutic agents.

Aldehydes and Ketones: These can be introduced and subsequently used for bioorthogonal reactions like oxime or hydrazone ligation. nih.gov

| Chemical Handle | Reagent for Introduction | Application in Peptide Research | Reference Finding |

|---|---|---|---|

| Aldehyde/Ketone | Succinimidyl 4-formylbenzoate | Bioorthogonal ligation with hydrazides or aminooxy compounds. | The hydrazide group in N-aminopeptides allows for chemoselective derivatization at a late stage. nih.gov |

| Maleimide | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Specific conjugation to thiol-containing molecules (e.g., cysteine residues). | Effective bioconjugation methods are required for many fields in chemical biology. rsc.org |

| Fluorescent Label (e.g., EDANS) | Fmoc-Glu(EDANS)-OH can be used, or EDANS can be coupled to the Dap amine. | FRET-based assays for studying enzyme activity and molecular interactions. | The EDANS/Dabcyl pair is one of the most commonly used for FRET applications due to excellent spectral overlap. sigmaaldrich.com |

Development of Peptide-Based Catalysts and Artificial Enzymes

The precise three-dimensional arrangement of amino acids in peptides allows for the creation of sophisticated catalytic systems. H-D-Dap(Fmoc)-OBzl.HCl provides a chiral building block that can be strategically placed within a peptide sequence to construct catalysts with high stereoselectivity and to mimic the active sites of natural enzymes.

The inherent chirality of amino acids makes peptides excellent scaffolds for asymmetric catalysis. nih.gov The D-configuration of the Dap residue, when incorporated into a peptide, contributes to the formation of a specific chiral microenvironment. This environment can preferentially bind one enantiomer of a substrate over the other, leading to high enantioselectivity in the catalyzed reaction.

Research in this area focuses on designing peptide sequences that adopt stable secondary structures, such as α-helices or β-sheets, which serve as rigid scaffolds. researchgate.netnih.gov Catalytic residues, which can be the Dap side chain itself or other functional amino acids, are positioned precisely within this scaffold to create an active site. The self-assembly of peptides into higher-order structures like nanoribbons or nanofibers can further enhance catalytic activity and enantioselectivity by creating well-defined chiral interfaces. researchgate.net

| Peptide Architecture | Catalytic Reaction | Key Research Finding | Reference |

|---|---|---|---|

| Self-Assembled Nanoribbons | Asymmetric oxidation of 3,4-dihydroxy-phenylalanine | Twisted nanoribbons served as chiral matrices for supramolecular nanozymes, exhibiting excellent catalytic activity and enantioselectivity. | researchgate.net |

| Short Amphiphilic Peptides | Aldol Reactions | Changes in peptide sequence lead to new modes of self-assembly, which can have a profound effect on catalytic activity and stereoselectivity. | acs.org |

| Covalently Bound Scaffolding Ligand | Enantioselective Hydroformylation | An enantioenriched scaffolding ligand, used in catalytic quantities, can induce high enantioselectivity, behaving like a chiral auxiliary. | nih.gov |

Scientists are designing synthetic peptides that mimic the function of natural enzymes. researchgate.net These "artificial enzymes" or "enzyme mimics" aim to replicate the high efficiency and specificity of biocatalysts. rsc.org The incorporation of functional amino acids, such as histidine, serine, and aspartate—often found in the "catalytic triad" of hydrolases—into a peptide scaffold is a common strategy. acs.org

Peptides containing Dap can be functionalized to introduce catalytic groups or to help structure the peptide into a conformation that mimics an enzyme's active site. nih.gov For example, the self-assembly of short, amphiphilic peptides can create hydrophobic pockets that are analogous to the substrate-binding sites of enzymes, where catalytic reactions can occur shielded from the aqueous environment. mdpi.comresearchgate.net These systems have shown promise in catalyzing reactions like hydrolysis and acyl transfer. nih.govrsc.org The goal is to develop robust and recyclable catalysts that can function under conditions where natural enzymes might degrade. nih.gov

Engineering of Peptide-Based Biomaterials and Nanofiber Systems in Academic Research

Peptides designed with specific sequences can undergo spontaneous self-assembly into well-ordered, supramolecular structures such as nanofibers, nanotubes, and hydrogels. nih.govwikipedia.org These peptide-based biomaterials are of great interest in tissue engineering, regenerative medicine, and drug delivery due to their biocompatibility, biodegradability, and structural similarity to the native extracellular matrix (ECM). nih.govnih.gov

The incorporation of Dap residues can influence the self-assembly process and the final properties of the biomaterial. The side chain of Dap can be used to introduce charges, which affect electrostatic interactions and solubility, or to attach bioactive molecules that can promote cell adhesion, proliferation, and differentiation. nih.govresearchgate.net For instance, peptides containing the cell-adhesion motif RGD (arginine-glycine-aspartic acid) can be co-assembled with functionalized Dap-containing peptides to create multifunctional scaffolds. mdpi.com

The self-assembly is driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.net By carefully designing the peptide sequence, researchers can control the morphology and mechanical properties of the resulting nanofibers and hydrogels. uq.edu.auresearchgate.netpnas.org These materials can be engineered to respond to environmental stimuli such as pH or temperature, making them "smart" biomaterials for controlled drug release or as dynamic cell culture platforms. nih.govnih.gov

| Biomaterial Type | Design Principle | Key Research Finding | Potential Application |

|---|---|---|---|

| pH-Responsive Peptides | Incorporation of Dap residues whose protonation state is sensitive to pH changes in the endosomal range (pH 5-7). | The pKa of the β-amino group in Dap is lowered when incorporated into a peptide, allowing for pH-sensitive conformational changes. researchgate.netkcl.ac.uk | Gene delivery vectors that release their cargo in the acidic environment of the endosome. nih.gov |

| Self-Assembling Nanofibers | Design of peptide amphiphiles with a hydrophobic tail and a hydrophilic, Dap-containing head. | The balance of hydrophobic and electrostatic interactions drives the formation of stable nanofiber networks. nih.govnih.gov | Scaffolds for tissue engineering that mimic the fibrous structure of the extracellular matrix. nih.gov |

| Bioactive Hydrogels | Co-assembly of structural peptides with peptides containing Dap functionalized with bioactive motifs. | Peptide-based biomaterials can be designed to present bioactive signals that promote favorable cellular responses. nih.gov | 3D cell culture and regenerative medicine. researchgate.net |

Principles of Self-Assembly in Peptide Nanostructure Formation

The formation of well-defined nanostructures through the self-assembly of peptides is a process governed by a delicate balance of noncovalent interactions. bilkent.edu.tr These interactions, including hydrogen bonding, hydrophobic effects, electrostatic forces, van der Waals forces, and π–π stacking, dictate the spontaneous organization of peptide building blocks into higher-order structures like nanofibers, nanotubes, nanoribbons, and hydrogels. bilkent.edu.trnih.gov The amino acid sequence and the presence of non-proteinogenic groups are critical design elements that direct the assembly process and determine the final morphology of the nanostructure. bilkent.edu.trnih.gov

Building blocks derived from this compound incorporate key features that are instrumental in driving self-assembly. The most prominent of these is the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group. The aromatic nature of the fluorenyl rings facilitates strong π–π stacking interactions, which is a primary driving force for the aggregation of many Fmoc-protected amino acids and short peptides into fibrous nanostructures. mdpi.com Research has demonstrated that even single amino acids protected with an Fmoc group can self-assemble into hydrogels, predominantly through these aromatic interactions. mdpi.com

The properties of the constituent peptides, such as charge, hydrophobicity, and size, can be tuned by selecting different amino acid sequences to be linked to the Dap-derived unit, thereby controlling the physicochemical characteristics of the resulting self-assembled material. bilkent.edu.tr

Table 1: Key Noncovalent Interactions in Peptide Self-Assembly

| Interaction Type | Description | Role of this compound Components |

|---|---|---|

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | The Fmoc group provides a large aromatic system that strongly promotes aggregation and fiber formation. mdpi.com |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Forms the basis of peptide secondary structures (e.g., β-sheets) that are often precursors to nanostructure formation. bilkent.edu.tr |

| Hydrophobic Interactions | The tendency of nonpolar molecules or groups to aggregate in aqueous solution and exclude water molecules. | The benzyl (B1604629) (OBzl) ester and the fluorenyl group contribute to the overall hydrophobicity, influencing collapse and assembly in aqueous media. |

| Electrostatic Interactions | Attractive or repulsive forces between charged residues (e.g., protonated amines, deprotonated carboxylates). | The Dap core can be modified to carry a charge, allowing for pH-responsive assembly or disassembly. mdpi.com |

Role in Advanced Bioconjugates for Research Applications

This compound is a valuable starting material for the synthesis of building blocks used in creating advanced bioconjugates. Bioconjugation involves the attachment of molecules, such as drugs, probes, or polymers, to biomolecules like peptides or proteins to create novel functional constructs. chemimpex.comdtu.dk The utility of diaminopropionic acid (Dap) derivatives in this field stems from their bifunctional nature.

When integrated into a peptide sequence, the α-amino group of the Dap residue participates in forming the peptide backbone. This leaves the β-amino group (initially protected by the Fmoc group in the parent molecule) available for selective modification after its removal. chemimpex.comchemimpex.com This orthogonality is crucial for site-specific conjugation. Researchers can synthesize a full peptide chain and then, at a desired step, deprotect the Dap side chain to introduce a unique functional handle.

This handle can be an azide group for "click chemistry," a highly efficient and specific reaction, enabling the attachment of various payloads. chemimpex.comadvancedchemtech.com For example, Fmoc-Dap derivatives are widely used to introduce azide functionalities into peptides, which can then be used to create diverse bioconjugates for applications in drug development and materials science. chemimpex.com This approach allows for the precise construction of complex architectures like antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted cancer therapy, or for attaching peptides to surfaces for diagnostic applications. chemimpex.comdtu.dk

The process typically involves:

Incorporating the Dap building block into a peptide sequence during solid-phase peptide synthesis (SPPS). dtu.dk

Completing the peptide sequence.

Selectively removing the side-chain protecting group from the Dap residue.

Reacting the now-free amine with a molecule that installs a specific chemical handle (e.g., an azide, alkyne, or thiol).

Conjugating the desired molecule to this handle.

This strategic use of Dap-derived building blocks provides chemists with a reliable method to produce well-defined bioconjugates for a wide array of research purposes, from targeted therapeutics to the development of novel biomaterials. chemimpex.com

Structural and Conformational Control in De Novo Peptide Design

De novo peptide design involves the creation of novel peptide sequences with predetermined structures and functions. nih.gov Control over the three-dimensional conformation of a synthetic peptide is paramount, as its structure directly dictates its biological activity and properties. nih.govnih.gov Building blocks derived from this compound offer unique advantages in achieving this structural and conformational control.

The incorporation of non-standard amino acids is a key strategy in de novo design. The Dap residue provides a unique scaffold where the side chain can be modified to introduce specific constraints or functional groups that guide the peptide's folding. Furthermore, the inherent D-stereochemistry of this particular building block is a powerful tool for influencing the global conformation of the peptide chain.

Strategies for Inducing Specific Secondary Structures (e.g., Alpha-Helices, Beta-Turns) in Synthetic Peptides

Achieving specific secondary structures like α-helices and β-turns is a central goal of peptide design. nih.gov These motifs are often responsible for molecular recognition and biological activity. nih.gov The incorporation of specialized amino acids, including derivatives of diaminopropionic acid, is a proven strategy for inducing these structures.

Beta-Turns: β-turns are structures that reverse the direction of the peptide chain, facilitating a folded, globular conformation. nih.gov They are critical for the activity of many natural peptides. The unique stereochemistry and bond angles of a D-amino acid like D-Dap can act as a potent turn-inducer. When placed at the i+1 or i+2 position of a turn sequence, D-amino acids can promote the formation of specific turn types (e.g., Type I' or Type II') that would be disfavored with all L-amino acids. The Dap side chain can be further functionalized to create a covalent linkage with another part of the peptide, forming a cyclic peptide that locks the turn conformation into place.

Table 2: Influence of D-Dap on Peptide Secondary Structure

| Secondary Structure | Role of D-Dap Incorporation | Example Application |

|---|---|---|

| β-Turn | Can act as a strong turn inducer, particularly at the i+1 position of a four-residue turn, stabilizing the structure. nih.gov | Design of mimics of natural cyclic peptides or receptor-binding loops. |

| α-Helix | Can disrupt or "break" a continuous helix, but can be used strategically to cap the N-terminus of a helix or introduce specific kinks. nih.gov | Engineering peptides with defined folds or creating specific epitopes for antibody recognition. |

Stereochemical Engineering for Tailored Conformational and Functional Properties in Research Models

Stereochemical engineering refers to the deliberate use of different stereoisomers (L- and D-amino acids) to control the properties of a peptide. The use of D-amino acids, such as the D-diaminopropionic acid from this compound, is a powerful strategy for manipulating both the conformation and the biological stability of synthetic peptides. nih.gov

Peptides constructed from D-amino acids are often mirror images of their L-counterparts in terms of secondary structure (e.g., forming a left-handed helix instead of a right-handed one). However, their most significant advantage in research models is their enhanced resistance to proteolysis. Proteases, the enzymes that degrade peptides and proteins, are highly stereospecific and primarily recognize L-amino acid sequences. Peptides containing D-amino acids are poor substrates for these enzymes, which dramatically increases their half-life in biological systems. nih.gov

Advanced Characterization and Analytical Methodologies in Chemical Research

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis of Peptide Derivatives

In the realm of chemical research, particularly in the synthesis and characterization of peptide derivatives, spectroscopic techniques are indispensable for elucidating molecular structures and analyzing conformational states. For a compound such as H-D-Dap(Fmoc)-OBzl.HCl, a protected amino acid derivative, a suite of spectroscopic methods provides a comprehensive understanding of its chemical identity and spatial arrangement.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including complex peptide derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to provide detailed information about the connectivity of atoms and the conformational preferences of the molecule in solution.

For this compound, ¹H NMR spectroscopy would reveal the number of different types of protons and their immediate electronic environment. The chemical shifts of the protons in the fluorenylmethyloxycarbonyl (Fmoc), benzyl (B1604629) (Bzl), and diaminopropionic acid (Dap) moieties provide direct evidence for the presence of these groups. Furthermore, the coupling constants between adjacent protons can help to deduce the dihedral angles, offering insights into the molecule's conformation. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the proton and carbon signals unambiguously and confirming the covalent structure of the molecule. More advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe through-space interactions between protons, which is crucial for determining the three-dimensional structure and conformational dynamics. nih.govphenomenex.comtheanalyticalscientist.com

| Proton Type | Expected Chemical Shift (ppm) |

| Aromatic (Fmoc & Bzl) | 7.2 - 7.9 |

| CH (Fmoc) | ~4.2 |

| CH₂ (Fmoc) | ~4.4 |

| α-CH (Dap) | ~4.3 |

| β-CH₂ (Dap) | ~3.5 |

| CH₂ (Bzl) | ~5.1 |

| NH₂ (Dap) | Broad, variable |

This table presents expected ¹H NMR chemical shift ranges for the key functional groups in this compound based on typical values for similar protected amino acids.

Utilization of Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of chiral molecules, particularly peptides and proteins. It measures the differential absorption of left and right circularly polarized light by a sample. While this compound is a single amino acid derivative and does not form extensive secondary structures like helices or sheets on its own, CD spectroscopy can still provide valuable information about its chiral environment and conformational preferences in solution.

The following table summarizes the characteristic CD signals for common peptide secondary structures, which would be relevant when this compound is incorporated into a peptide chain.

| Secondary Structure | Characteristic CD Signals (nm) |

| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~193 nm |

| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm |

| Random Coil | Strong negative band below 200 nm |

This table shows the characteristic far-UV CD spectral features associated with different peptide secondary structures.

Mass Spectrometry Approaches for Peptide and Derivative Analysis and Sequence Verification

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For peptide derivatives like this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed to generate gas-phase ions with minimal fragmentation.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula of this compound. Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. In an MS/MS experiment, the molecular ion is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide information about the sequence of amino acids in a peptide. For this compound, MS/MS would show characteristic losses of the protecting groups (Fmoc and benzyl) and fragmentation of the diaminopropionic acid backbone, thus confirming its identity. google.comnih.govquora.comnih.gov

A vendor of H-Dap(Fmoc)-OBzl.HCl confirms the availability of LC-MS data for this compound, underscoring the use of this technique for its characterization. nih.gov Based on the known fragmentation patterns of Fmoc-protected amino acids, a table of expected fragment ions in an ESI-MS/MS experiment can be predicted. google.comnih.gov

| Precursor Ion (m/z) | Expected Fragment Ion (m/z) | Description |

| [M+H]⁺ | [M+H - 222]⁺ | Loss of the Fmoc group |

| [M+H]⁺ | [M+H - 91]⁺ | Loss of the benzyl group |

| [M+H]⁺ | [M+H - 105]⁺ | Loss of the benzyloxycarbonyl group |

| [M+H]⁺ | Various b and y ions | Fragmentation of the amino acid backbone |

This table outlines the expected major fragment ions for this compound in positive ion ESI-MS/MS, based on common fragmentation pathways of protected amino acids.

Chromatographic Purity Assessment and Advanced Separation Techniques

Chromatographic methods are essential for both the analysis of the purity of synthetic compounds and for their purification. For a chiral compound like this compound, it is crucial to assess not only its chemical purity but also its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of non-volatile organic compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of protected amino acids like this compound due to the presence of the hydrophobic Fmoc and benzyl groups.

In an analytical RP-HPLC setup, the compound is injected onto a column packed with a nonpolar stationary phase (e.g., C18-silica) and eluted with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. HPLC can also be scaled up for preparative purposes to purify the compound from reaction byproducts. sigmaaldrich.comthieme-connect.de The high purity of Fmoc-amino acids, often specified as ≥99%, is critical for the successful synthesis of high-quality peptides, and HPLC is the standard method to verify this. sigmaaldrich.com

| Parameter | Typical Condition |

| Column | C18 reversed-phase, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm (due to the Fmoc group) |

This table presents a typical set of conditions for the analytical reversed-phase HPLC of an Fmoc-protected amino acid like this compound.

Chiral Chromatography for Enantiomeric Purity Determination in Synthetic Products

For chiral compounds, it is essential to determine the enantiomeric purity, which is the excess of one enantiomer over the other. Chiral chromatography is a specialized form of HPLC that can separate enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the analysis of this compound, a chiral HPLC method would be employed to separate it from its corresponding L-enantiomer, H-L-Dap(Fmoc)-OBzl.HCl. Various types of CSPs are available, including polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin or vancomycin) columns. nih.govphenomenex.com The choice of the CSP and the mobile phase composition are critical for achieving good separation. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the chromatogram. The determination of enantiomeric purity is of utmost importance in peptide synthesis, as the presence of the wrong enantiomer can have significant effects on the biological activity of the final peptide. nih.govtheanalyticalscientist.com

| Parameter | Typical Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-2) or Macrocyclic glycopeptide-based (e.g., Chirobiotic T) |

| Mobile Phase | Varies depending on the CSP; can be normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with acidic or basic additives) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 265 nm |

This table provides an overview of typical conditions for the chiral HPLC separation of Fmoc-protected amino acid enantiomers.

Theoretical and Computational Chemistry Approaches in Peptide Research

Molecular Modeling and Dynamics Simulations for Conformational Exploration of Peptide Derivatives

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational preferences and dynamic behavior of molecules. For peptide derivatives like H-D-Dap(Fmoc)-OBzl.HCl, these methods can elucidate the three-dimensional structures adopted by the molecule in various environments, which is a critical determinant of its biological activity and chemical reactivity.

MD simulations on related Fmoc-conjugated dipeptides have revealed that the bulky Fmoc group plays a dominant role in the self-assembly process, primarily through π-π stacking interactions. nih.govresearchgate.net These simulations often show that in aqueous solutions, Fmoc groups tend to form a hydrophobic core, which drives the aggregation and formation of fibrillar nanostructures. researchgate.net The peptide backbone, in contrast, may adopt various conformations, including extended or polyproline II-like structures, and is stabilized by hydrogen bonds with surrounding water molecules. nih.gov

For this compound, a simulation would typically begin by constructing a starting 3D conformation of the molecule. This structure would then be placed in a simulation box, often filled with explicit solvent molecules like water, to mimic physiological conditions. The system's energy is then minimized to remove any unfavorable steric clashes. Subsequently, the MD simulation is run, which involves solving Newton's equations of motion for every atom in the system over a specified period, typically nanoseconds to microseconds. The resulting trajectory provides a detailed movie of the molecule's dynamic behavior, from which various structural properties can be analyzed.

Key parameters that would be investigated in an MD simulation of this compound include:

Dihedral Angle Distributions: Analysis of the phi (Φ), psi (Ψ), and chi (χ) angles of the Dap residue would reveal the preferred backbone and side-chain conformations.

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms from a reference structure, providing insights into its structural stability over time.

Solvent Accessible Surface Area (SASA): SASA calculations would quantify the exposure of different parts of the molecule, such as the hydrophobic Fmoc and Bzl groups and the polar amine and carbonyl groups, to the solvent.

| Simulation Parameter | Typical Observation for Fmoc-Peptides | Relevance to this compound |

| Fmoc Group Conformation | Tends to engage in π-π stacking, forming a hydrophobic core in aggregates. researchgate.net | The Fmoc group is expected to significantly influence the conformational space and aggregation propensity. |

| Peptide Backbone Conformation | Can adopt various structures, including extended or polyproline II conformations. nih.gov | The Dap backbone will have preferred dihedral angles that can be determined through simulation. |

| Solvent Interactions | Hydrogen bonding between peptide backbone and water is crucial for stabilizing the structure. nih.gov | The free amine and carbonyl groups of the Dap residue will interact with the solvent, influencing the overall conformation. |

These simulations are critical for understanding how the protecting groups influence the conformational behavior of the diaminopropionic acid core, which is essential for its application in peptide synthesis and for predicting its interactions with biological targets.

Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Electronic Properties

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods are invaluable for elucidating reaction mechanisms, predicting spectroscopic properties, and understanding the electronic characteristics that govern a molecule's reactivity. For a molecule like this compound, QC calculations can offer deep insights into its stability, reactivity, and electronic properties.

Various QC methods, such as Hartree-Fock (HF), Density Functional Theory (DFT), and Møller–Plesset perturbation theory (MP2), can be employed to study amino acid derivatives. nih.gov These methods can be used to calculate a range of electronic properties, including:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Partial Atomic Charges: These calculations reveal the distribution of electron density within the molecule, highlighting electrophilic and nucleophilic sites that are prone to reaction.

Ionization Potentials and Electron Affinities: These properties relate to the ease of removing or adding an electron, respectively, and are fundamental to understanding redox processes.

In the context of this compound, QC calculations could be used to study the mechanism of deprotection reactions. For instance, the cleavage of the Fmoc group by a base like piperidine (B6355638) is a critical step in solid-phase peptide synthesis. QC calculations can model the reaction pathway, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction mechanism. Similarly, the removal of the benzyl (B1604629) ester could be investigated to understand the conditions required for selective deprotection.

The table below presents a hypothetical summary of electronic properties for this compound that could be obtained from QC calculations, based on general knowledge of similar protected amino acids.

| Electronic Property | Predicted Characteristic for this compound | Significance |

| HOMO-LUMO Gap | Moderate, with the HOMO likely localized on the electron-rich Fmoc group and the LUMO on the carbonyl groups. | Influences the molecule's susceptibility to nucleophilic and electrophilic attack. |

| Partial Atomic Charges | Negative charges on oxygen and nitrogen atoms; positive charges on carbonyl carbons and the protonated amine. | Identifies reactive sites for chemical transformations. |

| Dipole Moment | A significant dipole moment due to the presence of polar functional groups and the charged amine. | Affects solubility and intermolecular interactions. |

These calculations provide a fundamental understanding of the electronic structure of this compound, which is essential for predicting its reactivity and for designing synthetic strategies.

Structure-Activity Relationship (SAR) Studies Focused on Structural Determinants of Peptide Functionality

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and drug design, aiming to correlate the structural features of a molecule with its biological activity. For peptides and their derivatives, SAR studies are crucial for optimizing properties such as potency, selectivity, and metabolic stability. While direct SAR studies on this compound are not available, the principles of SAR can be applied to understand how modifications to its structure would likely impact its function if it were incorporated into a larger peptide.

The incorporation of non-natural amino acids like D-2,3-diaminopropionic acid into peptides can have profound effects on their structure and activity. The D-configuration of the alpha-carbon can impart resistance to enzymatic degradation by proteases. The additional amino group on the side chain offers a site for further chemical modification, allowing for the introduction of various functional groups, cyclization, or branching, which can be used to modulate the peptide's properties.

A hypothetical SAR study on a peptide containing a Dap residue derived from this compound would systematically explore how changes to the Dap side chain affect the peptide's activity. For instance, the side-chain amine could be acylated with different substituents to probe the effects of size, hydrophobicity, and charge on biological activity.

The table below outlines a hypothetical SAR study on a peptide containing a Dap residue, illustrating how structural modifications could influence its functionality.

| Structural Modification to Dap Residue | Potential Impact on Peptide Activity | Rationale |

| Acylation of the side-chain amine with a long alkyl chain | Increased potency for membrane-disrupting antimicrobial peptides. | Enhanced hydrophobicity can improve membrane interaction. nih.gov |

| Guanidination of the side-chain amine | Increased affinity for targets with negatively charged pockets. | The guanidinium (B1211019) group is positively charged and can form strong salt bridges. |

| Cyclization via the side-chain amine | Increased conformational rigidity and metabolic stability. | Constraining the peptide into a specific conformation can enhance binding affinity and reduce susceptibility to proteolysis. |

Computational methods play a significant role in modern SAR studies. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate structural descriptors with biological activity. Molecular docking simulations can predict how peptides containing modified Dap residues bind to their biological targets, providing a structural basis for observed activity changes. These computational approaches can guide the synthesis of new derivatives, making the optimization process more efficient and rational.

Emerging Research Avenues and Future Outlook in Peptide Chemistry

Advancements in Automated Peptide Synthesis Utilizing Novel Building Blocks

Automated solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex sequences. beilstein-journals.org The most prevalent method, Fmoc/t-Bu chemistry, relies on the use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine of the amino acid. nih.govpeptide.com This strategy's mild reaction conditions make it compatible with a wide array of functionalized and modified amino acids, including non-proteinogenic building blocks like H-D-Dap(Fmoc)-OBzl.HCl. nih.gov

The incorporation of such novel building blocks is critical for expanding the structural and functional diversity of synthetic peptides. This compound, with its orthogonally protected diamino functionality, is particularly well-suited for automated SPPS. The Fmoc group on the β-amino group allows for its selective removal and subsequent modification during the synthesis, while the benzyl (B1604629) ester (OBzl) protects the C-terminus. This structure enables the introduction of branching, labels, or other moieties at specific points in the peptide chain, directly on the automated synthesizer. The ease of automation with Fmoc chemistry has been a significant factor in its widespread adoption, allowing even non-specialists to prepare peptides for various biological applications. nih.gov The integration of building blocks like this compound into automated protocols continues to push the boundaries of what is synthetically achievable, facilitating the creation of peptides with enhanced stability, novel conformations, and tailored biological activities.

Exploration of this compound and Derivatives in Combinatorial Library Synthesis for Discovery Research